N-[(1-Acetylpiperidin-3-yl)methyl]-4-[(prop-2-enoylamino)methyl]benzamide
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Description
N-[(1-Acetylpiperidin-3-yl)methyl]-4-[(prop-2-enoylamino)methyl]benzamide , also known by its chemical structure, is a compound with the following IUPAC name: N-[(1-acetyl-3-piperidinyl)methyl]methanesulfonamide . Its molecular formula is C9H18N2O3S with a molecular weight of 234.32 g/mol . This compound belongs to the class of piperidine derivatives and has potential applications in drug discovery.
Synthesis Analysis
The synthetic route for this compound involves the acetylation of piperidine followed by the reaction with an enoyl chloride. The final step includes the coupling of the resulting intermediate with a benzoyl chloride derivative. Detailed synthetic protocols and optimization studies are available in the literature .
Molecular Structure Analysis
The molecular structure of This compound consists of a piperidine ring substituted with an acetyl group at position 1. The benzamide moiety is attached to the piperidine nitrogen, and the prop-2-enoylamino group is linked to the benzene ring. The methanesulfonamide functional group enhances solubility and stability .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including hydrolysis, amidation, and nucleophilic substitutions. Researchers have explored its reactivity with different nucleophiles and electrophiles, leading to the formation of diverse derivatives. These reactions are essential for designing analogs with improved pharmacological properties .
Physical and Chemical Properties Analysis
Future Directions
Researchers should explore the pharmacological potential of this compound further. Investigate its binding affinity to specific receptors, assess its bioavailability, and evaluate its efficacy in relevant disease models. Additionally, structural modifications could enhance its selectivity and reduce potential side effects .
Properties
IUPAC Name |
N-[(1-acetylpiperidin-3-yl)methyl]-4-[(prop-2-enoylamino)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-3-18(24)20-11-15-6-8-17(9-7-15)19(25)21-12-16-5-4-10-22(13-16)14(2)23/h3,6-9,16H,1,4-5,10-13H2,2H3,(H,20,24)(H,21,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKMBTCPRXVRGLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC(C1)CNC(=O)C2=CC=C(C=C2)CNC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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